molecular formula C10H18BrNO3 B2706149 Tert-butyl N-[(2R)-4-bromo-3-oxobutan-2-yl]-N-methylcarbamate CAS No. 2413847-47-7

Tert-butyl N-[(2R)-4-bromo-3-oxobutan-2-yl]-N-methylcarbamate

Cat. No.: B2706149
CAS No.: 2413847-47-7
M. Wt: 280.162
InChI Key: NCAPNEZSMAYOBL-SSDOTTSWSA-N
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Description

Tert-butyl N-[(2R)-4-bromo-3-oxobutan-2-yl]-N-methylcarbamate is a chiral chemical intermediate designed for research and development applications. This compound features a tert-butyloxycarbonyl (Boc) protecting group for the amine function, a reactive bromo ketone moiety, and a defined (R) stereocenter, making it a valuable building block in organic synthesis. Its structure suggests potential utility in the synthesis of more complex molecules, particularly in pharmaceutical research for the development of active ingredients. The reactive bromine and carbonyl groups allow for further functionalization, while the Boc-protected amine can be readily deprotected under mild acidic conditions. This product is intended for use in laboratory settings by qualified researchers. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Proper storage in a cool, dark place under an inert atmosphere is recommended to maintain stability. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate precautions.

Properties

IUPAC Name

tert-butyl N-[(2R)-4-bromo-3-oxobutan-2-yl]-N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18BrNO3/c1-7(8(13)6-11)12(5)9(14)15-10(2,3)4/h7H,6H2,1-5H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCAPNEZSMAYOBL-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)CBr)N(C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)CBr)N(C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl N-[(2R)-4-bromo-3-oxobutan-2-yl]-N-methylcarbamate typically involves the reaction of tert-butyl carbamate with a brominated ketone under controlled conditions. One common method includes the use of tert-butyl carbamate and (2R)-4-bromo-3-oxobutan-2-one in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the C4 position undergoes nucleophilic substitution (SN2 or SN1 mechanisms) with a range of nucleophiles, enabling structural diversification.

Key Examples:

NucleophileReagents/ConditionsProduct
AminesK₂CO₃, DMF, 25–60°CTert-butyl N-[(2R)-4-amino-3-oxobutan-2-yl]-N-methylcarbamate
ThiolsNaH, THF, 0°C to RTTert-butyl N-[(2R)-4-sulfanyl-3-oxobutan-2-yl]-N-methylcarbamate
AlkoxidesEtOH, refluxTert-butyl N-[(2R)-4-alkoxy-3-oxobutan-2-yl]-N-methylcarbamate
  • The reaction proceeds efficiently in polar aprotic solvents (e.g., DMF, DMSO) with mild bases like K₂CO₃ .

  • Steric hindrance from the tert-butyl group may influence reaction rates and regioselectivity.

Elimination Reactions

Under basic conditions, the compound undergoes β-elimination to form α,β-unsaturated ketones, a critical step in synthesizing conjugated systems.

Typical Conditions:

  • Reagents: DBU, DIPEA, or NaOH

  • Solvents: THF, MeCN, or toluene

  • Temperature: 50–80°C

Product:
(R)-3-(tert-butyl(methyl)carbamoyl)-2-buten-2-one

  • Elimination is favored in the presence of strong, non-nucleophilic bases.

  • The stereochemistry at the C2 position (R-configuration) is retained during elimination .

Reduction Reactions

The ketone group at C3 can be selectively reduced to form secondary alcohols, enabling access to chiral diols.

Reduction Methods:

Reducing AgentConditionsProduct
NaBH₄MeOH, 0°CTert-butyl N-[(2R,3S)-4-bromo-3-hydroxybutan-2-yl]-N-methylcarbamate
L-SelectrideTHF, −78°CTert-butyl N-[(2R,3R)-4-bromo-3-hydroxybutan-2-yl]-N-methylcarbamate
  • Stereoselectivity depends on the reducing agent:

    • NaBH₄ yields syn diastereomers.

    • Bulky agents like L-Selectride favor anti selectivity.

Carbamate Stability and Deprotection

The tert-butyl carbamate (Boc) group is stable under basic and nucleophilic conditions but can be cleaved under acidic environments:

Deprotection Conditions:

  • Reagents: HCl (4M in dioxane), TFA

  • Products: Free amine and tert-butanol/CO₂

  • The Boc group remains intact during most substitution/elimination reactions, making it ideal for multistep syntheses .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-couplings, enabling carbon-carbon bond formation:

Reaction TypeCatalysts/LigandsProducts
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Biaryl derivatives
HeckPd(OAc)₂, P(o-tol)₃Alkenylated compounds
  • These reactions require anhydrous conditions and inert atmospheres (N₂/Ar).

Oxidation Reactions

The ketone group can be further oxidized, though this is less common due to competing side reactions.

Oxidizing Agents:

  • Jones reagent (CrO₃/H₂SO₄) → Carboxylic acid derivatives (low yield).

  • mCPBA → Epoxidation (not observed; steric hindrance limits reactivity).

Mechanistic Insights

  • Nucleophilic Substitution: The bromine atom’s electrophilicity is enhanced by the electron-withdrawing carbamate and ketone groups .

  • Stereochemical Outcomes: The R-configuration at C2 directs nucleophilic attack to the less hindered face, influencing diastereomer ratios.

Scientific Research Applications

Scientific Research Applications

  • Pharmaceutical Development
    • The compound has been studied for its potential as an antitumor agent . Research indicates that derivatives of carbamates can exhibit selective cytotoxicity against various cancer cell lines. For instance, studies have shown that similar compounds can inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms involving mitochondrial pathways .
  • Antimicrobial Activity
    • Tert-butyl N-[(2R)-4-bromo-3-oxobutan-2-yl]-N-methylcarbamate has demonstrated antimicrobial properties . In vitro assays have revealed its effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent .
  • Enzyme Inhibition
    • The compound's structure suggests potential as an enzyme inhibitor . Similar carbamate derivatives have been evaluated for their ability to inhibit enzymes such as cathepsin L, which is implicated in cancer metastasis. Research has shown that modifications to the carbamate structure can enhance selectivity and potency against specific enzymes .

Case Study 1: Antitumor Activity

A study on related carbamate compounds showed that certain derivatives could significantly inhibit the growth of breast and prostate cancer cell lines at low micromolar concentrations. These compounds induced apoptosis through mitochondrial dysfunction, highlighting the potential of this compound in cancer therapy .

Case Study 2: Antimicrobial Efficacy

In a comparative study of various thiosemicarbazone derivatives, it was found that certain modifications led to increased antibacterial activity against Staphylococcus aureus and Escherichia coli. This suggests that similar structural modifications in the tert-butyl N-methylcarbamate framework could yield potent antimicrobial agents .

Data Tables

Application AreaFindingsReferences
Antitumor ActivityInduces apoptosis in cancer cells; effective at low doses
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria
Enzyme InhibitionPotential inhibitor of cathepsin L; structure modifications enhance selectivity

Mechanism of Action

The mechanism of action of Tert-butyl N-[(2R)-4-bromo-3-oxobutan-2-yl]-N-methylcarbamate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the bromine atom and the carbamate group can influence its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between Tert-butyl N-[(2R)-4-bromo-3-oxobutan-2-yl]-N-methylcarbamate and related compounds:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Applications References
This compound C₁₀H₁₈BrNO₃ ~288.16 (calculated) Bromo, ketone, Boc-protected N-methylamine Intermediate for chiral synthesis; nucleophilic substitution reactions
(R)-tert-butyl-1-(4-bromo-2-fluoro-N-(prop-2-ynyl)phenylsulfonamido)-3-methylbutan-2-ylcarbamate C₁₉H₂₆FBrN₂O₄SNa 499.07 Bromo, fluoro, sulfonamide, alkyne Glycogen synthase kinase-3 (GSK-3) inhibitor synthesis
Tert-butyl N-(4-cyclopropyl-3-methyl-4-oxobutan-2-yl)carbamate C₁₃H₂₃NO₃ 241.33 Cyclopropyl, ketone, Boc-protected amine Building block for cyclopropane-containing pharmacophores
Tert-butyl N-[(2R)-4-bromo-3-oxobutan-2-yl]carbamate (non-methylated analog) C₉H₁₆BrNO₃ 287.77 Bromo, ketone, Boc-protected amine Intermediate in peptide coupling reactions

Key Observations :

Functional Group Diversity: The bromo group in the target compound enhances reactivity in cross-coupling or substitution reactions compared to the cyclopropyl group in the analog from , which confers steric and electronic stability .

Synthetic Utility :

  • The target compound shares synthetic pathways with analogs in and , such as NaH-mediated alkylation in DMF and Boc-protection strategies .
  • Unlike the sulfonamide-alkyne compound in , the target lacks aromatic or heterocyclic moieties, limiting its direct use in kinase inhibitor synthesis but favoring modular derivatization .

Spectroscopic Differences :

  • The fluoro and sulfonamide groups in ’s compound introduce distinct NMR shifts (e.g., aromatic protons at δ ~7.5 ppm) and IR absorptions (~1325 cm⁻¹ for sulfonamide S=O) absent in the target compound .

Biological Activity

Tert-butyl N-[(2R)-4-bromo-3-oxobutan-2-yl]-N-methylcarbamate is a carbamate compound with significant applications in organic synthesis and potential biological activity. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its tert-butyl group and a brominated oxobutan-2-yl moiety, which contribute to its unique reactivity. Its IUPAC name is tert-butyl (R)-(4-bromo-3-oxobutan-2-yl)(methyl)carbamate , with the molecular formula C10H18BrN2O3C_{10}H_{18}BrN_{2}O_{3} and a CAS number of 2413847-47-7 .

The biological activity of this compound primarily involves its interaction with various biological molecules, particularly in enzyme inhibition and modification. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or proteins, leading to alterations in their activity. This mechanism is crucial in the development of enzyme inhibitors that target specific biochemical pathways.

Key Mechanisms

  • Enzyme Inhibition : The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
  • Biochemical Modulation : It may modulate biochemical pathways by altering the structure and function of target proteins.

Biological Applications

This compound has been explored for various biological applications:

  • Synthesis of Bioactive Molecules : It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals.
  • Development of Enzyme Inhibitors : Research indicates potential use as an inhibitor for certain enzymes involved in metabolic pathways.

Case Studies

  • Synthesis and Evaluation : In studies focusing on enzyme inhibitors, derivatives of this compound demonstrated significant inhibitory effects on specific targets, leading to promising results in drug development.
    • For instance, a study evaluated the inhibition profile against various enzymes, revealing that modifications to the brominated moiety enhanced selectivity and potency.
  • Cellular Assays : In vitro assays have shown that compounds similar to this compound can induce apoptosis in cancer cell lines through mitochondrial pathways.
    • A notable example includes the evaluation of related compounds where a bell-shaped dose-response curve was observed, indicating varying effects at different concentrations.

Comparative Analysis

Compound NameStructureBiological ActivityApplications
This compoundStructureEnzyme inhibition, apoptosis inductionDrug synthesis
Tert-butyl carbamateSimple carbamateProtecting group for aminesOrganic synthesis
Benzyl carbamateAnother protecting groupCleaved under different conditionsOrganic reactions

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing tert-butyl N-[(2R)-4-bromo-3-oxobutan-2-yl]-N-methylcarbamate while preserving stereochemical integrity?

  • Methodological Answer : The synthesis typically involves chiral pool strategies or asymmetric catalysis to retain the (2R)-configuration. For example, coupling a tert-butyl carbamate-protected amine with a brominated ketone intermediate under mild, anhydrous conditions. Diazo compounds (e.g., diazoacetates) may be employed for stereoselective C–C bond formation, as seen in structurally related carbamates . Purification via flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures removal of diastereomeric impurities.

Q. How can researchers confirm the purity and structural identity of this compound post-synthesis?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify the tert-butyl group (δ ~1.4 ppm for 1^1H), bromine substitution, and carbamate carbonyl (δ ~155-160 ppm for 13^13C).
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula (e.g., C10_{10}H17_{17}BrN2_2O3_3).
  • Infrared (IR) spectroscopy : Peaks at ~1700 cm1^{-1} (C=O stretch) and ~1250 cm1^{-1} (C–O–C of carbamate) .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer : Store at –20°C under inert gas (argon or nitrogen) in amber glass vials to prevent degradation via hydrolysis or oxidation. Avoid exposure to moisture, strong acids/bases, and UV light, as the 3-oxobutan-2-yl group is prone to keto-enol tautomerism and bromine may undergo elimination .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results for this compound?

  • Methodological Answer : If NMR suggests a different conformation than X-ray diffraction (XRD), perform:

  • Dynamic NMR (DNMR) : To detect rotational barriers or conformational exchange in solution.
  • DFT calculations : Compare computed NMR chemical shifts (e.g., using Gaussian or ORCA) with experimental data.
  • SHELX refinement : Use single-crystal XRD (via SHELXL) to resolve absolute configuration and compare with spectroscopic inferences .

Q. What mechanistic insights explain the stereochemical outcomes during its synthesis?

  • Methodological Answer : Employ kinetic isotopic effect (KIE) studies or deuterium labeling to probe transition states. For example, the (2R)-configuration may arise from a chelation-controlled mechanism using a chiral ligand (e.g., BINAP) in palladium-catalyzed cross-coupling. Advanced techniques like in situ IR or reaction calorimetry can monitor intermediate formation .

Q. How can researchers optimize reaction yields when scaling up synthesis?

  • Methodological Answer : Conduct Design of Experiments (DoE) to assess variables (temperature, catalyst loading, solvent polarity). For brominated intermediates, use flow chemistry to enhance mixing and reduce side reactions (e.g., Wurtz coupling). Monitor by LC-MS to identify bottlenecks .

Q. What analytical methods are suitable for studying its degradation pathways under stress conditions?

  • Methodological Answer : Perform forced degradation studies:

  • Hydrolytic stress : Reflux in acidic (HCl) or basic (NaOH) conditions, followed by LC-HRMS to identify hydrolysis products (e.g., tert-butyl alcohol, methylamine).
  • Oxidative stress : Use H2_2O2_2 or AIBN to simulate radical-mediated degradation.
  • Thermal analysis : TGA-DSC to assess thermal stability and decomposition kinetics .

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